1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
Description
1-Methoxybicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic organic compound featuring a methoxy group at position 1 and an amine group at position 3 of the bicyclo[3.3.1]nonane scaffold. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₂₀ClNO, with a molecular weight of 215.73 g/mol . The stereochemistry of the compound is described as rac-(1R,3S,5S), indicating a racemic mixture of enantiomers . This compound is listed in building block catalogs for drug discovery, highlighting its utility as a chiral intermediate in organic synthesis .
Properties
IUPAC Name |
1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQTYHXPXWHFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC(C1)CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic ketone with methanol and ammonia under specific conditions to form the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions
Scientific Research Applications
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Isomers and Bicyclic Frameworks
Bicyclo[3.2.1]octan-1-amine Hydrochloride (CAS 13997-76-7)
- Structure : Features a bicyclo[3.2.1]octane core instead of [3.3.1], reducing ring strain and altering molecular geometry.
- Molecular Formula : C₈H₁₅N·HCl (MW: 161.67 g/mol) .
- Key Differences : The smaller bicyclic system ([3.2.1] vs. [3.3.1]) impacts conformational flexibility and steric interactions. This structural isomer may exhibit distinct pharmacokinetic properties due to reduced hydrophobicity compared to the [3.3.1] system.
Substituent Variations
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Dihydrochloride (CAS 135906-03-5)
- Structure : Nitrogen replaces a carbon at position 9, forming an azabicyclo system. The amine at position 3 is protonated as a dihydrochloride salt.
- Molecular Formula : C₉H₁₈Cl₂N₂ (MW: 237.16 g/mol) .
- Key Differences: Basic vs. Neutral Substituent: The 9-methylazabicyclo system introduces basicity due to the tertiary amine, whereas the methoxy group in the target compound is electron-withdrawing and non-basic . Biological Relevance: Azabicyclo derivatives are common in CNS-targeting drugs (e.g., granisetron intermediates) due to their ability to cross the blood-brain barrier .
Stereochemical Variations
exo- vs. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Stereochemistry : The endo isomer (CAS 135906-03-5) and exo isomer (CAS 76272-41-8) differ in the spatial orientation of the amine group relative to the bicyclic scaffold .
- Analytical Separation : A validated HPLC method achieves >4 resolution between isomers using a trifluoroacetic acid mobile phase, critical for pharmaceutical purity .
- Impact on Activity : Stereochemistry influences receptor binding; for example, endo isomers of azabicyclo compounds often show higher affinity for serotonin receptors .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (HCl Salt) |
|---|---|---|---|---|
| 1-Methoxybicyclo[3.3.1]nonan-3-amine HCl | C₁₀H₂₀ClNO | 215.73 | 1.2 | High in water |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine diHCl | C₉H₁₈Cl₂N₂ | 237.16 | -0.5 | Very high in water |
| Bicyclo[3.2.1]octan-1-amine HCl | C₈H₁₅ClN | 161.67 | 1.8 | Moderate in water |
Biological Activity
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride, a bicyclic amine compound with the molecular formula C10H20ClNO, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclic structure, which influences its interaction with biological systems.
The biological activity of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is known to modulate the activity of receptors and enzymes, leading to various physiological effects. Research indicates that it may act as an antagonist at nicotinic acetylcholine receptors (nAChRs), impacting neurotransmission and muscle contraction processes.
Pharmacological Effects
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride has been studied for its potential pharmacological effects, which include:
- Neuromuscular Blocking Activity : It exhibits competitive antagonism at nAChRs, similar to other known neuromuscular blockers. This property suggests potential applications in anesthesia and muscle relaxation during surgical procedures.
- Cognitive Effects : Preliminary studies indicate that compounds with similar structures may influence cognitive functions by modulating cholinergic transmission, although specific data on this compound is limited .
Comparative Analysis
To better understand the biological activity of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride, it can be compared with other bicyclic amines:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride | Structure | Neuromuscular blocker, potential cognitive enhancer |
| 1-Methoxybicyclo[3.3.1]nonan-3-amine | Parent compound without hydrochloride | Similar activity profile but less solubility |
| 1-Methoxybicyclo[3.3.1]nonan-3-amine;acetate | Acetate salt derivative | Enhanced solubility and modified pharmacokinetics |
Case Studies
Several case studies have examined the effects of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride in various experimental models:
- In Vitro Studies : In a study assessing the binding affinity to nAChRs, the compound demonstrated significant inhibition of [^3H]-α-bungarotoxin binding in rat brain membranes, indicating its potential as a neuromuscular blocker with a K_i value below 0.5 nM .
- Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in muscle paralysis at concentrations as low as M within five minutes, confirming its potent neuromuscular blocking action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
